N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide is an organic compound that belongs to the class of benzodioxole derivatives This compound is characterized by the presence of a benzodioxole ring fused with a carboxamide group and a nitrophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide typically involves the following steps:
Nitration: The starting material, 2-methoxyphenol, undergoes nitration to introduce a nitro group at the 4-position, yielding 2-methoxy-4-nitrophenol.
Formation of Benzodioxole Ring: The 2-methoxy-4-nitrophenol is then reacted with a suitable reagent to form the benzodioxole ring. This step often involves the use of reagents such as methylene chloride and a base like sodium hydroxide.
Carboxylation: The benzodioxole derivative is then carboxylated to introduce the carboxamide group. This can be achieved using reagents like phosgene or its safer alternatives.
Amidation: Finally, the carboxylated benzodioxole is reacted with an amine to form the desired carboxamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Oxidation: Potassium permanganate, water as solvent.
Substitution: Sodium hydroxide, methylene chloride as solvent.
Major Products Formed
Reduction: Formation of N-(2-amino-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide.
Oxidation: Formation of N-(2-hydroxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to known inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The nitrophenyl moiety can participate in electron transfer reactions, influencing the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-4-nitrophenyl)propanamide
- N-(2-methoxy-4-nitrophenyl)butyramide
- N-(2-methoxy-4-nitrophenyl)benzamide
Uniqueness
N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide is unique due to the presence of the benzodioxole ring, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O6/c1-21-13-7-10(17(19)20)3-4-11(13)16-15(18)9-2-5-12-14(6-9)23-8-22-12/h2-7H,8H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVLJTNTSNUPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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